molecular formula C22H23N3O5S B11217828 N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide

Cat. No.: B11217828
M. Wt: 441.5 g/mol
InChI Key: WTBJWXNCTOULKJ-UHFFFAOYSA-N
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Description

This compound is a mouthful, so let’s break it down. It consists of several key components:

    N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]: This part forms the core structure.

    2,3-dimethoxybenzamide: Attached to the core, this group provides additional functionality.

Now, let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the reaction of 2,3-dimethoxybenzoyl chloride with the corresponding thieno[3,4-c]pyrazole derivative bearing the 2,3-dimethylphenyl group. The reaction conditions typically involve a suitable solvent (e.g., dichloromethane or acetonitrile) and a base (such as triethylamine). The resulting intermediate can then be coupled with an amine (e.g., 4-aminobenzoic acid) to form the final compound .

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could yield the corresponding amine or other reduced derivatives.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

Common reagents include acyl chlorides, amines, and reducing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound’s versatility extends across scientific disciplines:

    Chemistry: It serves as a building block for designing novel molecules.

    Biology: Researchers explore its interactions with biological targets.

    Medicine: Investigations focus on potential therapeutic applications.

    Industry: Its unique structure may find use in materials science or catalysis.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    4-butoxy-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide: .

    N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide: .

These compounds share structural features but differ in substituents and properties.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide

InChI

InChI=1S/C22H23N3O5S/c1-13-7-5-9-18(14(13)2)25-21(16-11-31(27,28)12-17(16)24-25)23-22(26)15-8-6-10-19(29-3)20(15)30-4/h5-10H,11-12H2,1-4H3,(H,23,26)

InChI Key

WTBJWXNCTOULKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC)C

Origin of Product

United States

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